molecular formula C11H17Cl3N2 B2603834 (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 226249-94-1

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2603834
CAS No.: 226249-94-1
M. Wt: 283.62
InChI Key: GKRZMXYRBJTLPZ-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and 4-chlorobenzyl chloride.

    Reaction: The pyrrolidine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain ®-1-(4-Chlorobenzyl)pyrrolidin-3-amine.

    Formation of Dihydrochloride Salt: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
  • ®-1-(4-Methylbenzyl)pyrrolidin-3-aminedihydrochloride
  • ®-1-(4-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride

Uniqueness

®-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry (R-configuration) also contributes to its unique interactions with molecular targets, differentiating it from its (S)-enantiomer and other similar compounds.

Properties

IUPAC Name

(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZMXYRBJTLPZ-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a methanol solution (80 mL) of the 3-[(tert-butoxycarbonyl)amino]-1-(4-chlorobenzyl)pyrrolidine (6.38 g, 20.5 mmol), was added 1 M HCl-Et2O (100 mL). The resulting mixture was stirred at 25° C. for 15 hours. The solvent was removed under reduced pressure to provide a solid, which was purified by recrystallization (methanol/acetonitrile=1:2, 130 mL) to thereby afford 3-amino-1-(4-chlorobenzyl)pyrrolidine dihydrochloride (4.939 g, 85%) as a white powder. 1H NMR (d6-DMSO, 300 MHz) δ 3.15 (br, 1H), 3.3-3.75 (br-m, 4H), 3.9 (br, 1H), 4.05 (br, 1H), 4.44 (br, 1H), 4.54 (br, 1H), 7.5-7.7 (m, 4H), 8.45 (br, 1H), 8.60 (br, 1H); the purity was determined by RPLC/MS (>99%). ESI/MS m/e 211.0 (M++H, C11H16ClN2).
Quantity
6.38 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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